An In-depth Technical Guide to 2-(3-Mercaptophenyl)acetic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-(3-Mercaptophenyl)acetic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(3-Mercaptophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
2-(3-Mercaptophenyl)acetic acid is an aromatic compound containing both a carboxylic acid and a thiol (mercaptan) functional group. These groups are positioned in a meta-substitution pattern on the phenyl ring.
| Identifier | Value |
| IUPAC Name | 2-(3-sulfanylphenyl)acetic acid |
| CAS Number | 63271-86-3[1][2][3][4] |
| Molecular Formula | C₈H₈O₂S[1][4][5] |
| SMILES | C1=CC(=CC(=C1)S)CC(=O)O[4] |
| InChI | InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10)[1][5] |
| InChIKey | BIPWQAXQJQOPHM-UHFFFAOYSA-N[1][2][5] |
Physicochemical Properties
The physical and chemical properties of 2-(3-Mercaptophenyl)acetic acid are summarized below. These properties are crucial for its handling, storage, and application in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 168.21 g/mol | [1][3][4][5] |
| Appearance | Solid | [5] |
| Melting Point | 100-103 °C | [3] |
| Boiling Point | 336.0 ± 17.0 °C | Predicted[3] |
| Density | 1.299 ± 0.06 g/cm³ | Predicted[3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Purity | Commercially available in 90%, 95%, and ≥98% purities | [4][5] |
Computed Molecular Properties
Computational models provide valuable insights into the behavior of molecules. The following table lists key computed descriptors for 2-(3-Mercaptophenyl)acetic acid.
| Descriptor | Value |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2[4] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Rotatable Bond Count | 2[1][4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
Chemical Reactivity and Synthesis
The dual functionality of 2-(3-Mercaptophenyl)acetic acid, conferred by its carboxylic acid and thiol moieties, makes it a versatile building block in organic synthesis.[2] The carboxylic acid can undergo esterification or amidation, while the nucleophilic thiol group can participate in various coupling reactions or be oxidized to form disulfides.[2]
Spectral Properties
Experimental spectral data (NMR, IR) for 2-(3-Mercaptophenyl)acetic acid were not found in the reviewed literature. However, based on its structure, the following characteristic signals can be predicted:
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¹H NMR:
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A broad singlet for the carboxylic acid proton (δ > 10 ppm).
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Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the phenyl ring.
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A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (δ ~3.6 ppm).
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A singlet for the thiol proton (-SH), with a chemical shift that can vary depending on concentration and solvent.
-
-
¹³C NMR:
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A signal for the carboxylic carbon (δ > 170 ppm).
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Multiple signals in the aromatic region (δ 120-140 ppm).
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A signal for the methylene carbon (δ ~40 ppm).
-
-
IR Spectroscopy:
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A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).
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A weak S-H stretch (~2550 cm⁻¹).
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Aromatic C-H stretches (~3000-3100 cm⁻¹) and C=C stretches (~1450-1600 cm⁻¹).
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Biological Activity and Potential Applications
Derivatives of mercaptophenylacetic acid have been identified as inhibitors of metallo-β-lactamases (MBLs).[5] These enzymes are a significant cause of bacterial resistance to β-lactam antibiotics. The inhibitory action is thought to stem from the interaction of the thiol group with the zinc ions present in the active site of the MBLs, thereby deactivating the enzyme.
Experimental Protocols
Representative Synthesis Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the final hydrolysis step in the synthesis of 2-(3-Mercaptophenyl)acetic acid from its corresponding nitrile precursor.
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Reaction Setup: To a solution of 2-(3-mercaptophenyl)acetonitrile (1 equivalent) in a mixture of dioxane and water, add concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
General Protocol for Metallo-β-Lactamase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like 2-(3-Mercaptophenyl)acetic acid against MBLs.
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Enzyme Preparation: Prepare a solution of the purified metallo-β-lactamase enzyme in a suitable buffer (e.g., MOPS or HEPES) containing ZnSO₄.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (2-(3-Mercaptophenyl)acetic acid derivative) in the assay buffer.
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Assay: In a microplate, mix the enzyme solution with the inhibitor solutions at various concentrations and incubate for a defined period at a controlled temperature.
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Substrate Addition: Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).
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Measurement: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
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Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Safety and Handling
2-(3-Mercaptophenyl)acetic acid is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Mercaptophenyl)acetic acid | C8H8O2S | CID 3543156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of metallo-beta-lactamases by a series of thiol ester derivatives of mercaptophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
